molecular formula C10H7BrINO2 B13605861 methyl5-bromo-2-iodo-1H-indole-3-carboxylate

methyl5-bromo-2-iodo-1H-indole-3-carboxylate

Cat. No.: B13605861
M. Wt: 379.98 g/mol
InChI Key: JNYFLZXZMLHBTO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate (CAS 1905485-20-2) is a halogenated indole derivative with the molecular formula C₁₀H₇BrINO₂ and a molecular weight of 379.98 g/mol . Structurally, it features a bromine atom at position 5, an iodine atom at position 2, and a methyl ester group at position 3 of the indole ring. The iodine substituent enhances its utility in palladium-catalyzed reactions, while the bromine offers additional reactivity for functionalization .

Properties

Molecular Formula

C10H7BrINO2

Molecular Weight

379.98 g/mol

IUPAC Name

methyl 5-bromo-2-iodo-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)8-6-4-5(11)2-3-7(6)13-9(8)12/h2-4,13H,1H3

InChI Key

JNYFLZXZMLHBTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=C1C=C(C=C2)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Methyl 5-Bromo-2-Iodo-1H-Indole-3-Carboxylate

The synthesis of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate generally involves selective halogenation of a suitably substituted indole precursor, often methyl 1H-indole-3-carboxylate derivatives, with control over regioselectivity to install bromine and iodine at the 5- and 2-positions respectively.

Starting Material Preparation

A common starting material is methyl 1H-indole-3-carboxylate or its substituted derivatives such as methyl 5-bromo-1H-indole-3-carboxylate. The methyl ester group at position 3 is typically introduced via esterification of the corresponding indole-3-carboxylic acid using methanol and catalytic sulfuric acid under reflux conditions. For example, methyl 5-bromo-1H-indole-3-carboxylate can be prepared by refluxing 5-bromoindole-3-carboxylic acid in methanol with catalytic H2SO4 for 5 hours, followed by recrystallization, yielding about 62% of the product.

Selective Halogenation

The key step in synthesizing methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is the regioselective iodination at the 2-position of methyl 5-bromo-1H-indole-3-carboxylate. This is often achieved via electrophilic iodination using N-iodosuccinimide (NIS) in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O) to enhance regioselectivity and yield.

General Procedure for 2-Iodination:
  • Dissolve the methyl 5-bromo-1H-indole-3-carboxylate (0.5 mmol) in dichloromethane (3 mL).
  • Add N-iodosuccinimide (0.5 mmol) and BF3·Et2O (1.0 mmol).
  • Stir the reaction mixture at room temperature under air for 4 hours.
  • Extract with ethyl acetate, dry over sodium sulfate, concentrate under reduced pressure.
  • Purify the crude product by column chromatography to isolate methyl 5-bromo-2-iodo-1H-indole-3-carboxylate.

This method typically affords good yields (around 60-80%) and high regioselectivity for iodination at the 2-position without affecting the bromine at the 5-position.

Reaction Conditions and Optimization

The iodination reaction has been optimized by varying iodine sources, acids, solvents, and temperature. Table 1 summarizes key optimization data for the iodination step from literature.

Entry Iodine Source Acid (equiv.) Solvent Temp (°C) Yield (%) Notes
1 NIS Trifluoroacetic acid (TFA) (1) DCM 60 33 Moderate yield
2 NIS Trifluoromethanesulfonic acid (TfOH) (1) DCM 60 61 Improved yield with TfOH
3 NIS BF3·Et2O (2) DCM Room temp 78 Best yield at room temp
4 NIS BF3·Et2O (5) DCM Room temp 77 Similar yield with excess BF3·Et2O

Table 1: Optimization of conditions for 2-iodination of 5-bromo-1H-indole-3-carboxylate

The use of BF3·Et2O as a Lewis acid at room temperature offers the best compromise between yield and mild conditions, avoiding side reactions such as over-iodination or bromine displacement.

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM) Approach

Another synthetic approach involves directed ortho-metalation of methyl 5-bromo-1H-indole-3-carboxylate using strong bases (e.g., lithium diisopropylamide, LDA) to generate a metalated intermediate at the 2-position, followed by quenching with iodine to install the iodine substituent selectively. This method requires careful control of temperature and stoichiometry to avoid side reactions and is less commonly used due to the sensitivity of indole derivatives.

Sequential Halogenation

Sequential halogenation starting from methyl 1H-indole-3-carboxylate can be performed by first brominating the 5-position selectively using N-bromosuccinimide (NBS) under controlled conditions, followed by iodination at the 2-position as described above. The bromination step often requires catalytic radical initiators like benzoyl peroxide and reflux conditions to achieve regioselectivity.

Characterization Data

Typical characterization data for methyl 5-bromo-2-iodo-1H-indole-3-carboxylate include:

Property Data
Physical state Yellow solid
Melting point (m.p.) Approximately 205–206 °C
IR (KBr) cm⁻¹ 3213, 3114, 2929, 1745 (ester C=O stretch)
¹H NMR (400 MHz, CDCl₃) Signals consistent with indole protons and methyl ester group
¹³C NMR (101 MHz, CDCl₃) Peaks corresponding to aromatic carbons, ester carbonyl, and halogenated carbons
Mass Spectrometry Molecular ion peak consistent with C11H7BrINO2 (M+H)+

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Esterification 5-Bromoindole-3-carboxylic acid, MeOH, H2SO4 reflux 5 h 62 Methyl 5-bromo-1H-indole-3-carboxylate formed
2-Iodination NIS, BF3·Et2O, DCM, rt, 4 h 77–78 High regioselectivity for 2-position iodination
Alternative bromination NBS, benzoyl peroxide, reflux Variable For bromination prior to iodination
Directed ortho-metalation LDA, I2 quench Moderate Requires careful control, less common

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The carboxylate ester group can also influence its solubility and bioavailability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate 5-Br, 2-I, 3-COOCH₃ C₁₀H₇BrINO₂ 379.98 Cross-coupling reactions
Methyl 5-bromo-1H-indole-3-carboxylate 5-Br, 3-COOCH₃ C₁₀H₈BrNO₂ 270.08 Drug intermediate
6-Bromo-1H-indole-3-carboxylic acid 6-Br, 3-COOH C₉H₆BrNO₂ 256.06 Crystallography studies
Methyl 5-fluoro-1H-indole-2-carboxylate 5-F, 2-COOCH₃ C₁₀H₈FNO₂ 209.17 Hydrogen-bonding analysis

Table 2: Halogen Effects on Reactivity

Halogen (Position) Electrophilicity Leaving Group Ability Common Applications
Iodine (C-2) Moderate Excellent Suzuki-Miyaura couplings
Bromine (C-5) High Good Functionalization
Fluorine (C-5/7) Low Poor Stability enhancement

Research Findings and Implications

  • Reactivity : The iodine atom in the target compound enables efficient cross-coupling reactions, whereas bromine allows further functionalization. Dual halogenation broadens synthetic utility .
  • Biological Activity : Carboxamide derivatives (e.g., Compound 63b) exhibit enhanced pharmacokinetic profiles compared to ester derivatives, highlighting the impact of functional groups on drug design .
  • Crystallography : Carboxylic acid derivatives form hydrogen-bonded networks, whereas esters like the target compound exhibit greater conformational flexibility .

Biological Activity

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate (C10H7BrINO2) is a complex organic compound belonging to the indole class of heterocyclic compounds. This compound has garnered attention in various scientific fields due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

PropertyValue
CAS No. 1905485-20-2
Molecular Formula C10H7BrINO2
Molecular Weight 380 g/mol
Purity ≥95%
Appearance Solid at room temperature

The biological activity of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate primarily involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to diverse biological effects. The presence of both bromine and iodine atoms enhances its reactivity and potential as a versatile intermediate in organic synthesis, contributing to its efficacy in biological applications.

Anticancer Activity

Research has indicated that methyl 5-bromo-2-iodo-1H-indole-3-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • A375 (Human Melanoma Cell Line) : IC50 = 5.7 µM
  • A549 (Human Lung Adenocarcinoma Cell Line) : IC50 < 10 µM
  • K562 (Human Erythroleukemic Cell Line) : % inhibition = 25.1% .

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties, demonstrating potential antibacterial and antifungal activities. It has shown effectiveness against certain strains of bacteria and fungi, contributing to its application in pharmaceutical and agricultural sectors.

Case Studies and Research Findings

  • Antiviral Activity : Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate has been evaluated for its antiviral properties, particularly against viruses that affect human health. Studies indicate that the compound can inhibit viral replication through interference with viral enzyme activity .
  • Trypanocidal Activity : Research has highlighted the compound's potential in targeting Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structural modifications have been linked to selective trypanocidal potency, indicating its role in disrupting amino acid metabolism within the parasite .
  • Cytotoxicity Assays : Various cytotoxicity assays have been conducted to evaluate the effectiveness of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate against different cell lines. For example, dose-response assays demonstrated significant inhibition of cell viability in treated groups compared to controls .

Comparison with Similar Compounds

To understand the unique properties of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromo-1H-indole-3-carboxylateBromine at position 5Lacks iodine substitution
Methyl 6-bromo-1H-indole-3-carboxylateBromine at position 6Different reactivity profile due to bromine position
Methyl 5-chloro-1H-indole-3-carboxylateChlorine instead of brominePotentially different biological activity
Methyl 5-fluoro-1H-indole-3-carboxylateFluorine substitutionEnhanced electronic properties

This table illustrates how the unique halogenation pattern of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate may influence its specific properties and applications compared to other indole derivatives.

Q & A

Q. What synthetic methodologies are commonly used to prepare methyl 5-bromo-2-iodo-1H-indole-3-carboxylate and related indole derivatives?

Methodological Answer: The synthesis typically involves halogenation and functionalization of the indole core. Key steps include:

  • Halogenation: Sequential bromination and iodination at positions 5 and 2 of the indole ring, often using reagents like NBS (N-bromosuccinimide) or I₂ with catalysts.
  • Esterification: Introduction of the carboxylate group via Fischer esterification or coupling reactions .
  • Click Chemistry: For derivatives, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to append triazole moieties (e.g., PEG-400/DMF solvent systems with CuI) .

Q. Table 1: Representative Reaction Conditions for Indole Derivatives

Reaction StepConditionsYieldReference
Azide-Alkyne CycloadditionCuI, PEG-400/DMF (2:1), 12 h, rt50%
Triazole FormationCuI, aqueous workup, flash column25%

Q. How is methyl 5-bromo-2-iodo-1H-indole-3-carboxylate characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions. For example, aromatic protons resonate at δ 7.14–7.23 ppm, while ester carbonyls appear at ~165 ppm in 13C^{13}\text{C} NMR .
  • HRMS: High-resolution mass spectrometry verifies molecular ions (e.g., [M+H]+^+ at m/z 427.0757) .
  • X-ray Crystallography: SHELX software refines crystal structures, identifying bond lengths/angles and halogen interactions (e.g., C-I bond ~2.09 Å) .

Q. What are the primary applications of this compound in early-stage research?

Methodological Answer:

  • Building Block: Serves as a precursor for bioactive indole derivatives, such as kinase inhibitors or antimicrobial agents, via functionalization at the 2-iodo and 5-bromo positions .
  • Structure-Activity Relationship (SAR) Studies: Modifications to the ester group or halogens are systematically tested to optimize biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • NMR Signal Overlap: Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments. For example, coupling constants (J=2.0J = 2.0 Hz) distinguish adjacent protons in crowded regions .
  • Mass Spec Discrepancies: Confirm isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} 1:1 ratio) and compare with simulated spectra .
  • Crystallographic Ambiguities: Refine SHELXL parameters (e.g., displacement ellipsoids) to address disorder in halogen positions .

Q. What strategies optimize low-yielding reactions in indole derivative synthesis?

Methodological Answer:

  • Catalyst Screening: Replace CuI with Ru-based catalysts for higher regioselectivity in triazole formation.
  • Solvent Systems: Test alternative polar aprotic solvents (e.g., DMSO) to improve solubility of halogenated intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time from 12 h to <1 h while maintaining yields .

Q. Table 2: Reaction Optimization Case Study

ParameterStandard ConditionsOptimized ConditionsYield Improvement
CatalystCuIRu(PPh₃)₃Cl₂+20%
SolventPEG-400/DMFDMSO+15%
Reaction Time12 h45 min (microwave)+25%

Q. How can computational methods enhance the study of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Predict electrophilic aromatic substitution (EAS) sites using Fukui indices to guide halogenation .
  • Molecular Dynamics (MD): Simulate solvation effects in PEG-400/DMF mixtures to explain solvent-dependent yields .
  • Docking Studies: Model interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize synthetic targets .

Q. What advanced techniques validate environmental stability or degradation pathways?

Methodological Answer:

  • LC-MS/MS: Track degradation products under UV light or hydrolytic conditions.
  • Ecotoxicity Assays: Use Daphnia magna or algae models to assess ecological risks, as per ISO 11348 guidelines .

Data Contradiction Analysis

Case Study: Conflicting yields in azide-alkyne cycloadditions (50% vs. 25%) :

  • Root Cause: Differences in workup (flash column vs. aqueous precipitation) and solvent purity.
  • Resolution: Standardize purification protocols (e.g., pre-purification via acid-base extraction) to minimize losses.

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